![molecular formula C18H15N5O6S B5164257 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
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Overview
Description
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a potential candidate for the treatment of various diseases.
Scientific Research Applications
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been investigated for its potential use as a tool compound in drug discovery and development.
Mechanism of Action
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide inhibits the activity of a specific enzyme called PARP-1, which is involved in DNA repair and cell death pathways. By inhibiting PARP-1, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide a potential candidate for the treatment of cancer, as cancer cells are more dependent on PARP-1 for survival than normal cells.
Biochemical and Physiological Effects
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against neurodegeneration. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1. However, its high potency can also be a limitation, as it may lead to off-target effects. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is also relatively expensive and may not be readily available in all labs.
Future Directions
There are several future directions for the study of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Another area of research is the investigation of the potential use of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 4-aminophenylsulfonamide with 3-methoxy-2-pyrazinecarboxylic acid. The resulting compound is then reacted with 3-nitrobenzoyl chloride, followed by purification through column chromatography. The final product is obtained as a yellow solid with a high degree of purity.
properties
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-18-16(19-9-10-20-18)22-30(27,28)15-7-5-13(6-8-15)21-17(24)12-3-2-4-14(11-12)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXCBHCRYYDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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